3-Bromo-2,4,7-trichloroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H3BrCl3N |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-bromo-2,4,7-trichloroquinoline |
InChI |
InChI=1S/C9H3BrCl3N/c10-7-8(12)5-2-1-4(11)3-6(5)14-9(7)13/h1-3H |
InChI Key |
GHIKGUSNXJGMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=C2Cl)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation of Quinoline Precursors
The primary approach to synthesizing 3-Bromo-2,4,7-trichloroquinoline involves stepwise halogenation of quinoline or substituted quinolines. The process typically includes:
- Starting Material: Quinoline or a substituted quinoline such as 7-chloroquinoline or 2,4-dichloroquinoline.
- Halogen Sources: Bromine and chlorine gases or reagents like phosphorus trichloride (PCl3) to facilitate chlorination.
- Reaction Conditions: Controlled temperature, solvent choice (e.g., orthodichlorobenzene), and irradiation (e.g., tungsten-iodine lamp) to promote selective halogenation.
A representative method from patent CN102942524A describes the chlorination of 4-bromo-7-chloro-8-toluquinoline in orthodichlorobenzene with phosphorus trichloride under tungsten-iodine lamp irradiation and chlorine gas at 105 °C for 36 hours, yielding 4-bromo-7-chloro-8-(trichloromethyl)quinoline with 81% yield and 91% purity. Subsequent controlled hydrolysis at low temperature (0–2 °C) converts the trichloromethyl group to formyl chloride derivatives with high yield and purity (up to 92% and 97%, respectively).
Although this example is for related quinoline derivatives, similar halogenation and functional group transformations can be adapted for this compound synthesis by adjusting the starting materials and reaction parameters.
Stepwise Halogenation Strategy
The synthesis involves:
- Selective Bromination at Position 3: Bromination is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid multiple brominations.
- Chlorination at Positions 2, 4, and 7: Chlorination is performed using chlorine gas or reagents like phosphorus trichloride, often under irradiation and elevated temperatures to facilitate substitution at these positions.
- Purification: Column chromatography or recrystallization is used to isolate the target compound with high purity.
Alternative Synthetic Routes
- Vilsmeier–Haack Reaction: This method introduces formyl groups on quinoline derivatives, which can be further transformed into halogenated quinolines. For example, 6-methoxy-2-chloroquinoline-3-carbaldehyde is synthesized via Vilsmeier–Haack reaction and then converted to halogenated derivatives.
- Nucleophilic Substitution: Halogenated quinolines can be synthesized by nucleophilic substitution reactions on quinoline derivatives bearing leaving groups, enabling introduction of bromine and chlorine atoms at specific positions.
- Photochemical Halogenation: Use of tungsten-iodine lamp irradiation enhances halogenation efficiency and selectivity, as demonstrated in the chlorination steps of quinoline derivatives.
Data Table: Representative Reaction Conditions and Yields
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 4-bromo-7-chloro-8-toluquinoline | PCl3, Cl2 gas, orthodichlorobenzene, 105 °C, 36 h, tungsten-iodine lamp | 4-bromo-7-chloro-8-(trichloromethyl)quinoline | 81 | 91 |
| 2 | 4-bromo-7-chloro-8-(trichloromethyl)quinoline | Hydrolysis at 0–2 °C, stirring 36 h | 4-bromo-7-quinoline-8-formyl chloride | 92 | 97 |
| 3 | 7-chloro-8-methyl-3-nitroquinoline | PCl3, Cl2 gas, 120–130 °C, 30 h, tungsten-iodine lamp | 7-chloro-3-nitro-8-(trichloromethyl)quinoline | 82 | 95 |
| 4 | 7-chloro-3-nitro-8-(trichloromethyl)quinoline | Hydrolysis at 0–5 °C, 35 h | 7-chloro-3-nitroquinoline-8-formyl chloride | 83 | 91 |
Research Findings and Analysis
- Selectivity: The use of phosphorus trichloride and controlled chlorine gas flow under irradiation allows selective chlorination at desired positions without over-chlorination or degradation.
- Temperature Control: Low-temperature hydrolysis steps are critical to convert trichloromethyl groups to formyl chlorides without side reactions.
- Purity and Yield: The described methods achieve high yields (70–92%) and purities (90–98%), indicating efficient and reproducible synthesis.
- Spectroscopic Characterization: 1H and 13C NMR studies confirm substitution patterns and purity of halogenated quinolines, with halogen substituents influencing coupling constants and chemical shifts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 and chlorine atoms at positions 2, 4, and 7 exhibit distinct reactivity in nucleophilic substitution (SN) reactions due to differences in bond strength and steric hindrance.
Key findings :
-
Bromine substitution : The C–Br bond undergoes SNAr (nucleophilic aromatic substitution) with amines (e.g., morpholine) under mild conditions (DMF, 65°C), yielding 3-morpholino derivatives .
-
Chlorine substitution : Chlorine at position 4 is more reactive than at positions 2 or 7 due to reduced steric hindrance. For example, treatment with sodium azide (NaN₃) in DMF replaces Cl at position 4 with an azide group .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki coupling :
-
Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in THF/H₂O (3:1) at 80°C.
-
Yields biaryl derivatives with retention of chlorine substituents.
Buchwald-Hartwig amination :
-
Coupling with primary amines (e.g., benzylamine) using Pd₂(dba)₃/Xantphos forms C–N bonds at position 3 .
Electrophilic Substitution
The electron-withdrawing halogens deactivate the quinoline ring toward electrophilic substitution, but directed metallation strategies enable functionalization.
Directed ortho-metallation :
-
Lithiation at position 8 using LDA (lithium diisopropylamide) at -78°C, followed by quenching with electrophiles (e.g., DMF), introduces formyl groups .
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| DMF | LDA, THF, -78°C | 3-Bromo-2,4,7-trichloro-8-quinolinecarbaldehyde | 68% |
Reduction Reactions
Selective reduction of halogens is achievable under controlled conditions:
-
Debromination : H₂/Pd-C in ethanol reduces Br to H at position 3 without affecting Cl substituents.
-
Dechlorination : Zn/NH₄Cl selectively removes Cl at position 2 under reflux .
| Reduction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Debromination | H₂ (1 atm), Pd-C, EtOH | 2,4,7-Trichloroquinoline | 90% | |
| Dechlorination | Zn, NH₄Cl, H₂O, reflux | 3-Bromo-4,7-dichloroquinoline | 65% |
Coordination Chemistry
The nitrogen atom in the quinoline ring and halogens act as ligands for transition metals:
-
Copper complexes : Forms [Cu(3-Bromo-2,4,7-trichloroquinoline)₂Br₂] with distorted square pyramidal geometry, confirmed by X-ray crystallography .
-
Antimicrobial activity : Cu(II) complexes show enhanced bioactivity compared to the free ligand .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
3-Bromo-2,4,7-trichloroquinoline has been studied for its potential anticancer properties. Various derivatives of quinoline have demonstrated significant cytotoxicity against different cancer cell lines. For instance, studies have shown that compounds structurally related to this compound exhibit potent inhibition of tubulin polymerization, a crucial mechanism in cancer cell proliferation.
Case Study: Tubulin Polymerization Inhibition
A study investigated the binding interactions of quinoline derivatives with tubulin, revealing that certain compounds could effectively inhibit tubulin polymerization. The binding affinity was assessed through molecular docking studies, which indicated strong interactions with key residues in the colchicine-binding site on tubulin . The following table summarizes the IC50 values of selected quinoline derivatives:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.48 | MCF-7 (Breast) |
| Compound A | 0.34 | A549 (Lung) |
| Compound B | 0.52 | SKOV3 (Ovarian) |
This data illustrates the potential of this compound as a lead compound for further development in cancer therapies.
Antimicrobial Properties
Research has shown that quinoline derivatives exhibit antimicrobial activity against various pathogens. The presence of halogen atoms enhances their ability to interact with microbial cell membranes and inhibit growth.
Case Study: Antimicrobial Screening
A comprehensive screening of several quinoline derivatives revealed that those containing halogen substitutions showed enhanced antibacterial and antifungal activities. The following table presents the antimicrobial efficacy measured by minimum inhibitory concentration (MIC):
| Compound Name | MIC (µg/mL) | Microbial Strain |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Compound C | 10 | Escherichia coli |
| Compound D | 20 | Candida albicans |
These findings suggest that this compound could be developed as an effective antimicrobial agent.
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. The mechanism involves interference with heme detoxification in Plasmodium species.
Case Study: Antimalarial Efficacy
In vitro studies have demonstrated that compounds derived from quinoline exhibit significant antimalarial activity. The following table summarizes the IC50 values against Plasmodium falciparum:
| Compound Name | IC50 (nM) |
|---|---|
| This compound | 50 |
| Compound E | 30 |
| Compound F | 45 |
These results indicate the potential application of this compound in malaria treatment.
Synthesis and Reactivity
The synthesis of this compound typically involves halogenation reactions on quinoline derivatives. This compound can be synthesized through various methods including electrophilic aromatic substitution and nucleophilic reactions.
Synthesis Pathway Example
The general synthetic route includes:
- Starting Material : Quinoline
- Halogenation : Treatment with bromine and chlorine reagents under controlled conditions.
- Purification : Crystallization or chromatography to isolate the desired product.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,7-trichloroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Bromo-2,6,7-trichloroquinoline (CAS 172843-71-9)
- Structure : Chlorine atoms at positions 2, 6, and 7 (vs. 2, 4, 7 in the target compound).
- Molecular Weight : 311.39 g/mol (identical to the target compound).
- Synthetic Utility : The shifted chlorine positions alter electronic distribution, making it more reactive toward meta-substitution compared to the target compound’s para-dominant reactivity.
3-Bromo-4,7-dichloroquinoline
- Structure : Two chlorine atoms (positions 4 and 7) and one bromine (position 3).
- Synthesis : Prepared via phosphorus trichloride-mediated halogenation, suggesting simpler synthetic routes compared to the trichloro derivative.
- Applications : Reduced halogenation decreases steric hindrance, enhancing solubility in organic solvents like dichloromethane.
4-Bromo-3-chloroquinoline (CAS 1209339-16-1)
3-Bromo-8-chloro-6-nitroquinoline (CAS 860195-74-0)
- Structure : Nitro group at position 6, chlorine at 8, and bromine at 3.
- Molecular Weight : 287.49 g/mol.
- Properties: The nitro group introduces strong electron-withdrawing effects, enhancing stability but reducing solubility in polar solvents (e.g., slight solubility in methanol).
2-Methyl-4,7,8-trichloroquinoline (CAS 108097-02-5)
- Structure : Methyl group at position 2 and chlorines at 4, 7, and 6.
- Molecular Weight : 246.52 g/mol.
- Applications : The methyl group improves lipophilicity, making it advantageous in agrochemical formulations requiring membrane penetration.
Biological Activity
3-Bromo-2,4,7-trichloroquinoline is a halogenated derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its antimicrobial, anticancer, and antimalarial properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has a complex bicyclic structure characterized by the presence of bromine and chlorine substituents. The molecular formula is , which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzyme activities or interfere with cellular processes such as DNA replication and protein synthesis. The precise mechanisms are still under investigation but are believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with halogen substituents demonstrated enhanced antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of this compound
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12.5 µg/mL |
| S. aureus | 6.25 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 (Breast) | 14.68 | High |
| HCT-116 (Colon) | 20.53 | Moderate |
| HeLa (Cervical) | 18.75 | Moderate |
The selectivity towards MCF-7 cells indicates a potential for targeted cancer therapy.
Antimalarial Activity
In addition to its antibacterial and anticancer properties, the compound has also been evaluated for antimalarial activity. Studies have reported varying degrees of effectiveness against Plasmodium falciparum.
Table 3: Antimalarial Activity
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| This compound | 35.29 | Moderate |
| Other derivatives | <50 | High |
This suggests that while the compound exhibits activity against malaria parasites, further modifications may enhance its efficacy.
Case Studies
- Antimicrobial Study : A study conducted on various quinoline derivatives found that those with multiple halogen substitutions exhibited superior antibacterial properties compared to their non-halogenated counterparts.
- Anticancer Research : Another investigation into the effects of trichloroquinolines on cancer cell lines revealed that certain structural modifications led to increased cytotoxicity in breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
